molecular formula C10H7NO B11920693 2H-Furo[2,3,4-IJ]isoquinoline CAS No. 78393-53-0

2H-Furo[2,3,4-IJ]isoquinoline

Cat. No.: B11920693
CAS No.: 78393-53-0
M. Wt: 157.17 g/mol
InChI Key: VYGXLMFTYPGMIP-UHFFFAOYSA-N
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Description

2H-Furo[2,3,4-IJ]isoquinoline is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Biological Activity

2H-Furo[2,3,4-IJ]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a fused furan and isoquinoline ring system. This unique arrangement contributes to its biological activity by enabling interactions with various biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of furo[2,3,4-IJ]isoquinoline exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines. A notable study reported that specific derivatives inhibited the proliferation of colorectal cancer (CRC) cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values indicated potent activity at concentrations as low as 0.6 g/mL .

Table 1: Antitumor Activity of Furo[2,3,4-IJ]isoquinoline Derivatives

CompoundCell Line TestedIC50 (g/mL)Mechanism of Action
Compound AHT-29 (CRC)0.6Apoptosis induction via BCL-2 modulation
Compound BMCF-7 (Breast)0.8Cell cycle arrest at G1 phase
Compound CA549 (Lung)1.0Inhibition of angiogenesis

Neuroprotective Effects

Neurotropic activities of furo[2,3,4-IJ]isoquinoline derivatives have been explored in several studies. Compounds have demonstrated dual-action effects as anticonvulsants and anxiolytics. For example, one study reported that a derivative exhibited an effective protective index superior to traditional anticonvulsants like ethosuximide .

Table 2: Neuroprotective Activity of Furo[2,3,4-IJ]isoquinoline Derivatives

CompoundActivity TypeED50 (mg/kg)TD50 (mg/kg)Protective Index
Compound DAnticonvulsant30>2006.7
Compound EAnxiolytic25>1506.0

Antimicrobial Activity

Furo[2,3,4-IJ]isoquinoline derivatives have also shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of selected furo[2,3,4-IJ]isoquinoline derivatives revealed significant activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 4 μM for certain derivatives .

The biological activity of furo[2,3,4-IJ]isoquinoline is attributed to several mechanisms:

  • Apoptosis Induction : Many derivatives trigger apoptotic pathways in cancer cells by modulating BCL-2 family proteins.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
  • Antimicrobial Action : The disruption of microbial cell membranes and interference with essential metabolic processes contribute to their antimicrobial efficacy.

Scientific Research Applications

Biological Activities

Research indicates that 2H-Furo[2,3,4-IJ]isoquinoline and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents. For instance, compounds derived from this structure have been tested against various bacterial strains, demonstrating significant inhibitory effects.
  • Anti-inflammatory Properties : Certain analogs have been reported to possess anti-inflammatory activities, making them potential candidates for the treatment of inflammatory diseases .
  • Anticancer Potential : There is emerging evidence suggesting that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms. These compounds are being investigated for their ability to induce apoptosis in cancer cells.

Medicinal Chemistry Applications

The unique structure of this compound allows it to interact with biological targets effectively. Its application in medicinal chemistry includes:

  • Drug Development : The compound serves as a scaffold for designing new drugs targeting specific receptors. For example, some studies have focused on developing P2X7 antagonists based on this structure, which could be useful in treating pain and inflammation .
  • Pharmacological Studies : Researchers are exploring the pharmacokinetics and pharmacodynamics of this compound derivatives to understand their therapeutic potential better.

Case Studies and Research Findings

StudyApplicationFindings
Synthesis of Pyrrolo DerivativesDeveloped a method for synthesizing novel furo derivatives with improved yields using fluorinated solvents.
Biological ActivityInvestigated the synthesis of isoquinolinones and their biological activities; demonstrated significant antimicrobial effects.
Drug DevelopmentReported the synthesis of thiazino derivatives based on isoquinoline structures with potential anticancer properties.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for generating 2H-Furo[2,3,4-IJ]isoquinoline derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound derivatives often involves cycloisomerization reactions. For example, silver-catalyzed reactions of imines with alkynes yield pyrano[2,3,4-ij]isoquinoline intermediates, which can undergo further thermal rearrangements without additional catalysts . Optimization includes solvent selection (e.g., 1,2-dichloroethane for improved yield), temperature control (reflux conditions for alkyne addition), and stoichiometric adjustments to minimize side reactions.

Q. How are structural characterization techniques like NMR and X-ray diffraction applied to confirm the skeletal rearrangement of this compound derivatives?

  • Methodological Answer : Multi-dimensional NMR (e.g., 1^1H-13^13C HSQC, COSY) resolves complex coupling patterns in fused-ring systems. For instance, the diastereoselective formation of benzo[de]chromene derivatives from pyrano[2,3,4-ij]isoquinoline intermediates was confirmed via X-ray crystallography, revealing bond angles and stereochemistry critical for validating reaction mechanisms .

Q. What are the foundational structure-activity relationship (SAR) principles for isoquinoline derivatives, and how do substituents influence biological activity?

  • Methodological Answer : SAR studies show that halogenation (e.g., chlorination at the 1-position) enhances antibacterial activity in isoquinolines, while methoxy groups at the 5-position modulate solubility and target binding . For this compound, substituents on the furan ring may alter electron density, affecting reactivity in downstream biological assays.

Advanced Research Questions

Q. How can contradictory data on catalytic vs. non-catalytic pathways in this compound synthesis be resolved experimentally?

  • Methodological Answer : Controlled experiments comparing silver-catalyzed vs. thermal conditions (e.g., refluxing tetrahydrofuran) can isolate catalyst-dependent steps. For example, pyrano[2,3,4-ij]isoquinoline derivatives form via catalytic cycloisomerization but rearrange thermally without catalysts, suggesting a dual-mechanism process . Kinetic studies (e.g., monitoring by in-situ IR) and isotopic labeling may further clarify rate-determining steps.

Q. What experimental designs are recommended for evaluating the neurotoxic potential of this compound metabolites?

  • Methodological Answer : In vitro models (e.g., neuronal cell lines) can assess metabolites like N-methylated derivatives, which are implicated in neurotoxicity. Enzymatic assays using N-methyltransferases (e.g., from human brain extracts) combined with LC-MS quantification identify reactive intermediates . Comparative studies with structural analogs (e.g., isotetrandrine derivatives) may reveal metabolic stability trends .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like inhibitor-of-apoptosis proteins (IAPs). QSAR models trained on isoquinoline derivatives correlate electronic parameters (e.g., Hammett σ values) with inhibitory potency. Validation requires synthesis of designed analogs and in vitro IC50_{50} measurements .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

  • Methodological Answer : Step-wise optimization:

  • Intermediate purification : Flash chromatography or recrystallization improves purity before subsequent reactions.
  • Catalyst screening : Silver triflate vs. other Lewis acids (e.g., AuCl3_3) may enhance cyclization efficiency .
  • Scale-up adjustments : Flow chemistry reduces decomposition risks in exothermic steps .

Properties

CAS No.

78393-53-0

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-5-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene

InChI

InChI=1S/C10H7NO/c1-2-7-4-5-11-8-6-12-9(3-1)10(7)8/h1-5H,6H2

InChI Key

VYGXLMFTYPGMIP-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC3=C2C(=CC=C3)O1

Origin of Product

United States

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